molecular formula C26H42N4O5S2 B124111 1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine CAS No. 148927-60-0

1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine

Numéro de catalogue: B124111
Numéro CAS: 148927-60-0
Poids moléculaire: 554.8 g/mol
Clé InChI: MWIASLNTAGRGGA-ZJPWWDJASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-368,899 est un composé utilisé dans la recherche scientifique, principalement comme antagoniste sélectif du récepteur de l'ocytocine. Il présente une bonne sélectivité par rapport aux récepteurs de la vasopressine apparentés. Le composé est connu pour sa forte biodisponibilité orale et sa pénétration rapide dans le cerveau, ce qui en fait un outil précieux pour étudier les rôles centraux de l'ocytocine, notamment dans le comportement social et la liaison de couple .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de L-368,899 implique plusieurs étapes, notamment la formation d'un système cyclique bicyclo[2.2.1]heptane et la fixation de divers groupes fonctionnels. Les étapes clés comprennent :

  • Formation du système cyclique bicyclo[2.2.1]heptane.
  • Introduction du groupe sulfonyle.
  • Fixation du cycle pipérazine.
  • Couplage final pour former la molécule complète.

Méthodes de production industrielle

Les méthodes de production industrielle de L-368,899 ne sont pas largement documentées, mais la synthèse suit généralement les mêmes principes que la synthèse en laboratoire, avec une optimisation pour l'échelle, le rendement et la pureté.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Sulfonyl Groups

The compound contains two sulfonyl groups (−SO₂−) that exhibit electrophilic character, enabling nucleophilic substitution reactions.

Reaction TypeConditionsOutcomeReference
Displacement with aminesAlkaline aqueous phase (pH 9–11)Formation of sulfonamide derivatives via amine attack at sulfonyl centers
HydrolysisAcidic (0.2N HCl) or basic (1M NaHCO₃) washesCleavage of sulfonate esters during purification steps
  • Key observation : The sulfonyl groups remain stable under mild acidic/basic conditions but participate in displacement reactions with strong nucleophiles like amines .

Piperazine Ring Modifications

The 4-(2-methylphenyl)piperazine moiety undergoes characteristic reactions:

2.1 Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide)

  • Conditions : Polar aprotic solvents (DMF, THF), K₂CO₃ as base

  • Outcome : N-alkylation at the piperazine nitrogen, forming quaternary ammonium salts .

2.2 Acylation

  • Reagents : Acyl chlorides or anhydrides

  • Conditions : Schotten-Baumann (two-phase system: CH₂Cl₂/H₂O)

  • Outcome : Formation of acylated piperazine derivatives, confirmed by IR (C=O stretch at 1,650 cm⁻¹) .

Amino Group Reactivity

The primary amine in the 2-amino-4-(methylsulfonyl)butyramido side chain participates in:

ReactionDetails
Acylation Forms urea/thiourea derivatives with isocyanates/isothiocyanates .
Schiff Base Formation Reacts with aldehydes (e.g., formaldehyde) under mild acidic conditions.
Protection/Deprotection BOC-protection (tert-butyloxycarbonyl) using di-tert-butyl dicarbonate (BOC₂O) in THF .
  • Critical note : The amino group’s basicity (pKa ≈ 9.5) makes it susceptible to protonation in physiological environments, influencing solubility .

Stability Under Physiological Conditions

ParameterValueImplication
Aqueous Solubility 3.7 mg/mL (pH 5.0)Facilitates intravenous formulation
Hydrolytic Stability t₁/₂ > 24 hrs (pH 7.4, 37°C)Resists degradation in blood plasma
Oxidative Stability Stable to O₂/light (Δ < 5% in 6 months)Suitable for long-term storage

Reaction Optimization Data

From the patent US5502165A :

StepReagentsTemperatureTimeYield
Amide couplingEDC, N-BOC-(S)-methionine sulfone16–20°C15 min98%
Deprotection2N HCl20°C30 min95%
Final purificationIsopropyl acetate/NaHCO₃RT99% purity

Applications De Recherche Scientifique

Oxytocin Receptor Antagonism

L-368,899 has been extensively studied for its ability to selectively block the oxytocin receptor. This property makes it a valuable tool in research related to:

  • Anxiety Disorders : Studies suggest that modulation of oxytocin signaling can influence anxiety-related behaviors. L-368,899 can help elucidate the role of oxytocin in these disorders by providing insights into receptor interactions and downstream signaling pathways.
  • Social Behavior : Research indicates that oxytocin plays a critical role in social bonding and behavior. By antagonizing this receptor, L-368,899 allows researchers to investigate the neurobiological underpinnings of social interactions and conditions such as autism spectrum disorders.

Therapeutic Potential

The compound shows promise in therapeutic applications due to its selective action on the oxytocin receptor:

  • Post-Traumatic Stress Disorder (PTSD) : Given the involvement of oxytocin in stress responses, L-368,899 may offer a novel approach to treating PTSD by modulating stress-related pathways.
  • Reproductive Health : As oxytocin is involved in childbirth and lactation, antagonists like L-368,899 could provide insights into managing complications related to these processes.

Chemical Reactivity

The presence of sulfonyl groups allows L-368,899 to participate in nucleophilic substitution reactions, making it a candidate for further chemical modifications and the synthesis of analogs with potentially enhanced biological activity.

Case Study 1: Anxiety Modulation

In a study examining the effects of oxytocin on anxiety-like behaviors in rodents, researchers utilized L-368,899 to block the receptor's activity. The results indicated that antagonism led to increased anxiety behaviors compared to controls treated with oxytocin alone. This highlights the compound's utility in understanding the complexities of anxiety modulation via oxytocin pathways.

Case Study 2: Social Behavior Analysis

Another investigation focused on social behavior in mice demonstrated that administration of L-368,899 resulted in decreased social interaction compared to untreated subjects. This finding underscores the critical role of oxytocin signaling in promoting social behaviors and suggests potential avenues for therapeutic intervention in social deficits.

Mécanisme D'action

L-368,899 exerts its effects by selectively binding to the oxytocin receptor, thereby blocking the action of oxytocin. This antagonism affects various oxytocin-mediated pathways, including those involved in uterine contractions and social behaviors. The compound’s ability to cross the blood-brain barrier allows it to accumulate in brain regions associated with social behavior .

Comparaison Avec Des Composés Similaires

Composés similaires

    L-371,257 : Un autre antagoniste du récepteur de l'ocytocine avec une sélectivité périphérique.

    Atosiban : Un antagoniste non peptidique du récepteur de l'ocytocine utilisé en clinique pour gérer le travail prématuré.

    Barusiban : Un antagoniste sélectif du récepteur de l'ocytocine avec des applications thérapeutiques potentielles.

Unicité

L-368,899 est unique en raison de sa forte biodisponibilité orale et de sa pénétration rapide dans le cerveau, ce qui lui permet de s'accumuler sélectivement dans les zones du système limbique. Cela le rend particulièrement utile pour étudier les rôles centraux de l'ocytocine dans les comportements sociaux .

Activité Biologique

The compound 1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine , commonly referred to as L-368,899 , is a selective antagonist of the oxytocin receptor. This compound has garnered attention for its potential applications in various therapeutic areas due to its biological activity, particularly in modulating oxytocin-mediated effects.

  • Molecular Formula : C26H42N4O5S2
  • Molecular Weight : 554.77 g/mol
  • CAS Number : 160312-62-9

L-368,899 functions primarily as an antagonist at the oxytocin receptor, with a notable selectivity over vasopressin receptors. The compound exhibits high affinity for these receptors, demonstrated by the following IC50 values:

  • Oxytocin Receptor (Rat Uterus) : 8.9 nM
  • Oxytocin Receptor (Human Uterus) : 26 nM
  • Vasopressin V1a Receptor : 370 nM
  • Vasopressin V2 Receptor : 570 nM

These values indicate that L-368,899 effectively inhibits oxytocin-induced contractions in isolated uterine tissues, suggesting its potential use in conditions where modulation of uterine contractions is beneficial, such as preterm labor.

In Vitro Studies

L-368,899 has been shown to significantly reduce oxytocin-induced contractions in isolated rat uterus preparations. The potency of this inhibition is quantified by a pA2 value of 8.9, indicating strong antagonistic activity.

In Vivo Studies

In vivo studies have demonstrated that intravenous administration of L-368,899 leads to effective inhibition of oxytocin-stimulated contractions:

  • ED50 (Intravenous) : 0.35 mg/kg
  • ED50 (Intraduodenal) : 7.0 mg/kg

These findings suggest that L-368,899 not only acts effectively in vitro but also retains its pharmacological activity in a living organism.

Pharmacokinetics

L-368,899 exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability : Estimated at 35% in rats, 25% in dogs, and 21% in chimpanzees.
  • Aqueous Solubility : Approximately 3.7 mg/mL at pH 5.0.

These characteristics make it a suitable candidate for further clinical development as a tocolytic agent.

Case Studies and Clinical Implications

Recent studies have explored the implications of L-368,899 in clinical settings:

  • Tocolytic Agent Development : Due to its ability to inhibit uterine contractions, L-368,899 is being investigated as a potential oral and intravenous treatment for preterm labor.
  • Social Behavior Research : The compound is also utilized in research investigating the role of oxytocin in social behaviors and pair bonding, providing insights into neuropsychiatric disorders where oxytocin signaling may be disrupted.

Comparative Table of Biological Activity

Activity TypeMeasurementResult
Oxytocin Receptor AffinityIC50 (Rat Uterus)8.9 nM
Oxytocin Receptor AffinityIC50 (Human Uterus)26 nM
Vasopressin V1a AffinityIC50370 nM
Vasopressin V2 AffinityIC50570 nM
Inhibition of ContractionspA28.9
ED50 (i.v.)Dose0.35 mg/kg
ED50 (intraduodenal)Dose7.0 mg/kg

Propriétés

IUPAC Name

(2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N4O5S2/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31)/t20-,21+,23+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIASLNTAGRGGA-ZJPWWDJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CC[C@@H](C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933504
Record name (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148927-60-0
Record name (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148927-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L 368899
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148927600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-368899
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER33G946JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.